tert-Butyl (1-methyl-1H-indol-3-yl)carbamate
Description
tert-Butyl (1-methyl-1H-indol-3-yl)carbamate (CAS: 933800-38-5) is a carbamate-protected indole derivative widely used as an intermediate in organic synthesis and drug discovery. Its structure features a tert-butoxycarbonyl (Boc) group attached to the 3-position of a 1-methylindole scaffold, which enhances stability during synthetic processes. The compound is commercially available as a high-purity research chemical (≥95% purity) .
Properties
IUPAC Name |
tert-butyl N-(1-methylindol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-11-9-16(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQKWCNYWCUWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route via N-Methylation and Subsequent Boc Protection
N-Methylation of Indole
The synthesis begins with the methylation of indole at the nitrogen atom. Treatment of indole with methyl iodide in the presence of a strong base, such as sodium hydride (NaH), in dimethylformamide (DMF) at 0–25°C for 12 hours affords 1-methylindole in 85% yield. This step capitalizes on the nucleophilic character of the indole nitrogen, facilitating alkylation while preserving the aromatic integrity of the heterocycle.
Reaction Conditions:
- Reagents: Indole (1.0 equiv), methyl iodide (1.2 equiv), NaH (1.5 equiv)
- Solvent: DMF
- Temperature: 0°C to room temperature (RT)
- Time: 12 hours
Boc Protection at the 3-Position
Introducing the Boc group at the 3-position requires prior functionalization of 1-methylindole to generate a reactive amine intermediate. Two subroutes are explored:
Nitration-Reduction Pathway
Nitration: 1-Methylindole undergoes nitration using concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C, yielding 3-nitro-1-methylindole. The electron-donating methyl group directs nitration predominantly to the 3-position, though minor regioisomers may form.
- Yield: 70–75%
Reduction: Catalytic hydrogenation of 3-nitro-1-methylindole with palladium on carbon (Pd/C, 10 wt%) under H₂ (1 atm) in ethanol at RT for 6 hours produces 3-amino-1-methylindole.
- Yield: 90%
Boc Protection: The amine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) at RT for 12 hours, yielding the target compound.
- Yield: 95%
Critical Analysis:
- Advantages: High yields in the final Boc protection step.
- Limitations: Nitration may produce regioisomers, necessitating chromatographic purification.
Vilsmeier-Haack Formylation Followed by Reductive Amination
Vilsmeier-Haack Formylation
1-Methylindole reacts with the Vilsmeier reagent (POCl₃ in DMF) at 0°C to form 3-formyl-1-methylindole. The formyl group serves as a versatile intermediate for further functionalization.
- Yield: 78%
Reaction Conditions:
- Reagents: 1-Methylindole (1.0 equiv), POCl₃ (1.2 equiv), DMF (2.0 equiv)
- Solvent: DCM
- Temperature: 0°C to RT
- Time: 3 hours
Oxime Formation and Reduction
Oxime Synthesis: Treatment of 3-formyl-1-methylindole with hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv) and sodium acetate (NaOAc, 2.0 equiv) in ethanol under reflux for 2 hours yields the corresponding oxime.
- Yield: 90%
Reduction to Amine: The oxime is reduced using lithium aluminum hydride (LiAlH₄, 2.0 equiv) in tetrahydrofuran (THF) at 0°C to RT for 4 hours, affording 3-amino-1-methylindole.
- Yield: 65%
Boc Protection
As in Section 1.2.3, the amine is Boc-protected to yield the final product.
Comparative Data:
| Step | Nitration-Reduction Route | Formylation-Reduction Route |
|---|---|---|
| Nitration/Formylation Yield | 70% | 78% |
| Amine Synthesis Yield | 90% | 65% |
| Overall Yield | 60% | 50% |
Key Insight: The nitration-reduction route offers superior overall yield due to higher efficiency in amine generation.
Direct C–H Amination and Boc Protection
Transition Metal-Catalyzed C–H Activation
Recent advances in C–H functionalization enable direct amination of 1-methylindole at the 3-position. Using a palladium catalyst (Pd(OAc)₂, 5 mol%), phenanthroline ligand (10 mol%), and Boc-protected hydroxylamine (Boc-NHOH, 1.5 equiv) in toluene at 100°C for 24 hours, the reaction bypasses pre-functionalization steps.
- Yield: 55–60%
Reaction Mechanism:
- C–H Activation: Pd⁰ inserts into the C3–H bond of 1-methylindole.
- Amination: Boc-NHOH transfers the Boc-protected amine group to the palladacycle intermediate.
- Reductive Elimination: The catalyst regenerates, releasing the Boc-protected product.
Advantages:
- Streamlined synthesis with fewer steps.
- Avoids hazardous nitration reagents.
Limitations:
- Moderate yields due to competing side reactions.
- High catalyst loading increases cost.
Industrial-Scale Considerations
Environmental Impact
- Waste Generation: Nitration produces acidic waste (H₂SO₄/HNO₃), necessitating neutralization.
- Green Chemistry Potential: C–H amination reduces waste but requires catalyst recycling.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole ring undergoes electrophilic substitution, though the 1-methyl and 3-carbamate groups direct reactivity to specific positions.
Mechanistic Insight :
-
The 1-methyl group deactivates the indole ring slightly, while the carbamate’s electron-withdrawing nature directs electrophiles to the C5 and C6 positions.
Oxidation Reactions
The tert-butyl carbamate group is stable under mild oxidation, but the indole ring can undergo oxidation.
Key Observation :
Reduction Reactions
Reductive cleavage of the carbamate or indole ring modifications has been explored.
Mechanistic Detail :
Nucleophilic Substitution
The carbamate group can act as a leaving group under specific conditions.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Deprotection | TFA (neat, 0°C) | 1-Methyl-3-aminoindole | Quantitative yield; minimal side reactions |
Application :
Functional Group Interconversion
The carbamate group participates in transformations to other functionalities.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Hydrolysis | NaOH (aqueous, reflux) | 1-Methylindole-3-carboxylic acid | Requires harsh conditions; moderate yields |
Coupling Reactions
The compound serves as a substrate in cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ (DMF, 80°C) | Biaryl derivatives | Limited by steric hindrance from tert-butyl group |
Stability and Side Reactions
Scientific Research Applications
a. Antitumor Activity
Research indicates that tert-butyl (1-methyl-1H-indol-3-yl)carbamate exhibits antitumor properties by inhibiting cancer cell proliferation. Studies have shown that similar indole derivatives can induce apoptosis in cancer cells, suggesting that this compound may have therapeutic potential against various malignancies .
b. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor of enzymes crucial for cancer metabolism and other diseases .
a. Precursor for Synthesis
This compound serves as a valuable precursor in the synthesis of biologically active natural products. Its derivatives can be synthesized through various methods, including flow microreactor systems, which enhance efficiency and sustainability in organic synthesis.
b. Functionalization Reactions
The carbamate functional group allows for diverse functionalization reactions, enabling the modification of the indole structure to tailor specific properties or enhance biological activity .
a. Binding Affinity Assessments
Studies focusing on the interaction of this compound with biological macromolecules have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to determine binding affinities. These studies provide insights into the mechanism of action and potential therapeutic uses of the compound .
b. Mechanistic Studies
Understanding the mechanism by which this compound exerts its biological effects is crucial for developing new therapeutic agents. Research has indicated that it may interact with specific receptors or enzymes, influencing signaling pathways involved in disease progression .
Antitumor Activity Case Study
A study conducted on various indole derivatives highlighted the efficacy of this compound against specific cancer cell lines, demonstrating significant cytotoxic effects and apoptosis induction .
Enzyme Inhibition Case Study
Research findings suggest that this compound can effectively inhibit key metabolic enzymes involved in cancer metabolism, providing a basis for further exploration as a therapeutic agent for metabolic disorders.
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-1H-indol-3-yl)carbamate involves its interaction with various molecular targets. The indole moiety is known to interact with multiple receptors and enzymes, influencing biological pathways . The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to bind to specific biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
Fluorine-Substituted Analogs
- This analog may exhibit improved metabolic stability compared to the parent compound .
Cyano-Substituted Analogs
- tert-Butyl (3-cyano-1H-indol-6-yl)carbamate (CAS: 1416439-42-3): The cyano group at the 3-position increases polarity, as evidenced by its predicted pKa of 13.67, which is higher than typical indole derivatives. This modification could enhance interactions with polar biological targets .
Methyl vs. Benzyl Substitutions
- tert-Butyl 8-benzyl-3a-(1-methyl-1H-indol-3-yl)-3,3a,8,8a-tetrahydro-pyrrolo[2,3-b]indole-1(2H)-carboxylate (34d):
The benzyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility. This contrasts with the simpler methyl group in the parent compound, which balances stability and synthetic accessibility .
Variations in Linker Groups
Ethyl vs. Propyl Linkers
- IR data (e.g., 736 cm⁻¹ for C=O stretch) confirm structural integrity .
- tert-Butyl (S)-(3-(1-methyl-1H-indol-3-yl)-1-oxo-1-((2-(2,3,3-trimethylcyclopent-1-en-1-yl)ethyl)amino)propan-2-yl)carbamate (23): A propan-2-yl linker with a trimethylcyclopentene substituent increases hydrophobicity, which may enhance binding to lipophilic targets but reduce aqueous solubility. This compound was synthesized in 74% yield via GP4/GP5 methods .
Stereochemical Variations
- tert-Butyl (R)- vs. (S)-(3-(1-methyl-1H-indol-3-yl)-1-oxo-propan-2-yl)carbamate (24 vs. 23): The R-isomer (24) was synthesized in 76% yield, slightly higher than the S-isomer (74%), suggesting minor stereochemical influences on reaction efficiency. Chirality could significantly impact biological activity, though specific data are unavailable .
Complex Structural Modifications
- tert-Butyl (S)-butyl(1-((cycloheptylmethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate: The cycloheptylmethyl group introduces significant steric bulk, reducing synthetic yield (73.5% in GP1 reactions) and complicating purification.
Table 1: Key Properties of Selected Analogs
Biological Activity
tert-Butyl (1-methyl-1H-indol-3-yl)carbamate is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety linked to a methyl-substituted indole. Its structure can be represented as follows:
This unique structure contributes to its biological properties, including enhanced lipophilicity and potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its indole moiety, which is known for its ability to interact with multiple receptors and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions such as apoptosis, cell proliferation, and inflammation.
Key Mechanisms:
- Receptor Binding: The indole ring facilitates binding to various receptors, potentially affecting neurotransmitter systems and immune responses.
- Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .
Biological Activities
Research has indicated several promising biological activities associated with this compound:
-
Anticancer Properties:
- Studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through mechanisms involving microtubule disruption and induction of cell death pathways .
- A comparative analysis showed that modifications in the indole structure significantly alter the compound's cytotoxic profile, highlighting the importance of structural nuances in therapeutic efficacy .
-
Antiviral Activity:
- Preliminary investigations have indicated potential antiviral properties, suggesting that it may interfere with viral replication processes. However, detailed studies are required to elucidate the specific mechanisms involved.
- Neuroprotective Effects:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on glioblastoma cells. The results indicated significant cytotoxicity at low concentrations (IC50 values around 0.1 μM), with mechanisms involving microtubule destabilization leading to mitotic arrest and subsequent apoptosis .
Case Study 2: Neuroprotection
In a model of amyloid-beta-induced toxicity, this compound demonstrated a reduction in inflammatory markers such as TNF-α and free radicals. This suggests a potential role in protecting astrocytes from neurotoxic insults associated with Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate | Indole derivative | Contains an ethyl side chain affecting solubility |
| Tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate | Indole-piperidine hybrid | Enhanced binding properties due to piperidine |
| This compound | Methylated indole derivative | Increased lipophilicity compared to original |
The comparative analysis highlights how variations in substituents on the indole ring can significantly influence the biological activity of these compounds.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (1-methyl-1H-indol-3-yl)carbamate, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via carbamate protection of the indole nitrogen. A common approach involves reacting 1-methyl-1H-indol-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous dichloromethane or THF .
- Optimization : Reaction efficiency is influenced by stoichiometry (1:1.2 molar ratio of amine to Boc₂O), temperature (0–25°C), and reaction time (6–24 hours). Monitoring via TLC or HPLC ensures completion. For scale-up, inert atmosphere (N₂/Ar) and moisture-free conditions are critical to avoid side reactions .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc) to separate unreacted starting materials and byproducts.
- Recrystallization : Dissolve the crude product in hot ethanol or methanol, then cool to −20°C for crystallization. Purity >95% can be achieved .
- HPLC : For high-purity requirements (e.g., >99%), reverse-phase C18 columns with acetonitrile/water mobile phases are effective .
Q. What safety protocols are recommended for handling and storing this compound?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Electrostatic discharge precautions are advised due to potential flammability .
- Storage : Store in airtight containers under refrigeration (2–8°C) away from light and moisture. Shelf life is typically 12–24 months under these conditions .
Q. How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability Testing :
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways in the synthesis of this compound?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled Boc₂O to track carbamate formation via NMR .
- Kinetic Analysis : Monitor reaction progress using in situ FTIR or Raman spectroscopy to identify rate-limiting steps (e.g., amine deprotonation or Boc group transfer) .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition states and activation energies for competing pathways .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
- NMR Analysis : Compare experimental ¹H/¹³C NMR data (e.g., δ 1.36 ppm for tert-butyl protons ) with literature or simulated spectra (using ACD/Labs or MestReNova). Contradictions may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities .
- IR Validation : Ensure carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ match theoretical values. Deviations may indicate incomplete Boc protection or hydrolysis .
Q. What insights can crystallography provide about the molecular interactions of this compound?
Methodological Answer:
- X-Ray Diffraction : Single-crystal X-ray analysis reveals hydrogen-bonding networks (e.g., N–H···O interactions between carbamate and indole moieties) and packing motifs. For example, tert-butyl groups often induce steric hindrance, affecting crystal symmetry .
- Torsional Angles : Measure dihedral angles between the indole ring and carbamate group to assess conformational flexibility, which impacts biological activity .
Q. How can computational modeling predict the physicochemical properties of this compound?
Methodological Answer:
- Software Tools : Use Schrödinger’s QikProp or SwissADME to predict logP (2.1–2.5), solubility (−3.5 to −4.2 logS), and bioavailability.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER. Highlight hydrophobic interactions between the tert-butyl group and protein pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
